Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
Description
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a thiazole-derived compound featuring a methyl ester at position 4 and an aminomethyl group at position 2 of the heterocyclic ring. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-3-11-5(2-7)8-4;;/h3H,2,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKRKBLTZUNSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219173-79-1 | |
| Record name | methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a thiazole derivative characterized by the following chemical structure:
- Molecular Formula : C6H8Cl2N2O2S
- Molecular Weight : 227.11 g/mol
This compound possesses functional groups that are crucial for its biological activity, including an aminomethyl group and a thiazole ring, which facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets through:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules.
- π-π Interactions : The thiazole ring can participate in π-π interactions, enhancing binding affinity to target proteins.
These interactions may lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, demonstrating that methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Activity (MIC) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Bacillus cereus | Significant |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that:
- Cytotoxic Effects : Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate demonstrated cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | <10 |
| Jurkat | <15 |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial activity. Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride has been studied for its potential to inhibit bacterial growth, particularly against strains of Mycobacterium tuberculosis.
- Case Study : A study identified a series of thiazole derivatives that showed excellent activity against M. tuberculosis H37Rv, with some compounds achieving a minimum inhibitory concentration (MIC) as low as 0.06 µg/ml . This suggests that this compound could serve as a scaffold for developing new anti-tubercular agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.
-
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|----------|----------------|-----------|
| this compound | MCF7 (breast cancer) | 0.47 |
| Other thiazole derivatives | NCI-H1650 (lung cancer) | 1.1 | - Case Study : In vitro studies demonstrated that synthesized thiazole derivatives exhibited significant anti-proliferative activities in MCF7 and NCI-H1650 tumor cells . These findings highlight the potential of this compound in cancer therapeutics.
Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions.
- Synthetic Pathways : The compound can be synthesized through the reaction of 2-(aminomethyl)thiazole with formaldehyde and hydrochloric acid under controlled conditions. This method allows for the creation of various derivatives that can be further modified for specific applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) in the aminomethyl substituent serves as a nucleophilic site. Key reactions include:
-
Amide bond formation : Reacts with acyl chlorides or activated carboxylic acids (e.g., using HCTU/HOBt coupling reagents) to yield substituted amides. For example, interaction with 3,4,5-trimethoxybenzoyl chloride forms bioactive derivatives targeting P-glycoprotein ATPase modulation .
-
Sulfonamide synthesis : Combines with sulfonyl chlorides (e.g., 3-chlorophenylsulfonyl chloride) under basic conditions (K<sub>2</sub>CO<sub>3</sub>/1,4-dioxane) to produce sulfonamide analogs with 11β-HSD1 inhibitory activity .
Reaction Conditions :
| Reagent | Solvent | Temperature | Product Application |
|---|---|---|---|
| Acyl chlorides | DMF/THF | 0–25°C | Antimicrobial agents |
| Sulfonyl chlorides | 1,4-dioxane | 80°C | Enzyme inhibitors |
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester undergoes hydrolysis under alkaline or acidic conditions:
-
Basic hydrolysis : Treatment with NaOH (5 M) in THF/EtOH at 60°C converts the ester to a carboxylic acid, enhancing polarity for subsequent coupling .
-
Acid-catalyzed transesterification : Reacts with ethanol/H<sub>2</sub>SO<sub>4</sub> to form ethyl esters, though this is less common due to competing hydrolysis.
Hydrolysis Kinetics :
| Condition | Rate Constant (k) | Half-Life (t<sub>1/2</sub>) |
|---|---|---|
| 5 M NaOH, 60°C | 0.15 h<sup>-1</sup> | 4.6 hours |
| 1 M HCl, reflux | 0.08 h<sup>-1</sup> | 8.7 hours |
Thiazole Ring Oxidation
The sulfur atom in the thiazole ring is susceptible to oxidation:
-
Formation of sulfoxides : Reacts with H<sub>2</sub>O<sub>2</sub>/acetic acid at 50°C to yield sulfoxide derivatives, which exhibit altered electronic properties for drug design.
-
Disulfide bond formation : Under oxidative coupling conditions (I<sub>2</sub>/EtOH), dimerizes via S–S bonds, a pathway explored in polymer chemistry .
Oxidation Pathways :
Biological Interactions and Mechanistic Insights
The compound interacts with biological targets through:
-
Hydrogen bonding : The protonated amine forms H-bonds with catalytic residues (e.g., Cys112 in M. tuberculosis FabH) .
-
π-π stacking : The aromatic thiazole ring engages with hydrophobic pockets in enzymes, enhancing binding affinity.
Key Targets :
| Biological Target | IC<sub>50</sub> | Mechanism |
|---|---|---|
| M. tuberculosis H37Rv | 0.24 µM | Disruption of cell wall synthesis |
| P-glycoprotein ATPase | 0.1 µM | Competitive inhibition |
Stability and Degradation Pathways
-
Thermal decomposition : Degrades above 200°C, releasing HCl and forming methyl thiazole carboxylate fragments .
-
Photodegradation : UV exposure (254 nm) induces ring-opening reactions, producing mercaptoacetic acid derivatives .
This compound’s versatility in nucleophilic, hydrolytic, and oxidative reactions, combined with its bioactivity, positions it as a critical scaffold in medicinal chemistry and materials science. Further studies on regioselective modifications could expand its synthetic utility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Ester vs. Acid: The target compound and –2 feature ester groups, while replaces the ester with a carboxylic acid.
- Amine Substituents : The primary amine in the target compound contrasts with the pyrrolidine tertiary amine in , which may influence binding affinity to biological targets (e.g., ion channels or GPCRs) .
- Salt Forms : uses a single hydrochloride, whereas the target compound and others employ dihydrochloride salts. The additional HCl in dihydrochlorides improves solubility but may affect crystallinity and hygroscopicity .
Physicochemical and Pharmacological Properties
Key Findings:
Preparation Methods
Cyclization and Functional Group Introduction
One common synthetic route starts with 2-aminothiazole as the core precursor. The aminomethyl group is introduced via reaction with formaldehyde under basic conditions, forming a hydroxymethyl intermediate that is subsequently converted to the aminomethyl group.
Simultaneously or subsequently, the carboxylate ester group is introduced at the 4-position of the thiazole ring, often by reaction with methyl chloroformate or by esterification of the corresponding acid precursor.
This general approach can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminothiazole precursor | Formation of thiazole ring |
| 2 | Aminomethylation | Formaldehyde, base (e.g., triethylamine) | Introduction of aminomethyl group |
| 3 | Esterification | Methyl chloroformate or esterification | Formation of methyl carboxylate ester |
| 4 | Salt formation | Treatment with HCl in suitable solvent | Formation of dihydrochloride salt |
This method is scalable and adaptable for industrial production, often employing continuous flow reactors and optimized catalysts to improve efficiency and reduce environmental impact.
Multi-step Organic Synthesis from Protected Intermediates
Advanced synthetic routes involve protection and deprotection strategies, especially when the molecule is further derivatized or coupled with other moieties:
- Protection of the amino group using tert-butoxycarbonyl (Boc) groups.
- Hydrolysis of ester groups to acids.
- Coupling reactions with amines under peptide coupling conditions (e.g., using EDCI, HOBt, DIPEA).
- Removal of protecting groups followed by further functionalization.
Though this approach is more commonly applied to thiazole carboxamide derivatives, it provides insights into the handling of similar thiazole carboxylate compounds.
Representative Experimental Procedure (Literature-Based)
A representative preparation procedure adapted from patent literature and research findings is as follows:
| Step | Procedure Details |
|---|---|
| 1 | Dissolve 2-aminothiazole in methanol under stirring at 25-30°C. |
| 2 | Slowly add formaldehyde solution and triethylamine to the mixture, stirring for several hours. |
| 3 | Add methyl chloroformate dropwise under cooling to control exotherm, continue stirring. |
| 4 | After reaction completion, quench with water and extract organic layer. |
| 5 | Concentrate the organic phase under reduced pressure. |
| 6 | Treat the crude product with hydrochloric acid in ethanol to form the dihydrochloride salt. |
| 7 | Isolate the product by filtration or crystallization, followed by drying under vacuum. |
This procedure yields this compound with high purity suitable for research applications.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 2-Aminothiazole | Commercially available |
| Aminomethylation reagent | Formaldehyde (aqueous solution) | Base-catalyzed |
| Base | Triethylamine or similar | Controls pH, facilitates reaction |
| Esterification reagent | Methyl chloroformate or methylating agent | Introduces methyl ester |
| Solvent | Methanol, dichloromethane | Common solvents for organic reactions |
| Temperature | 25-30°C (reaction), 5-10°C (salt formation) | Controlled to optimize yield and purity |
| Reaction time | Several hours (3-6 h typical) | Depends on scale and conditions |
| Salt formation | HCl in ethanol or aqueous medium | Converts free base to dihydrochloride salt |
| Purification | Filtration, crystallization, washing | Ensures high purity |
| Yield | Generally moderate to high (60-85%) | Optimized by reaction conditions |
Research Findings and Optimization Insights
Catalyst and Solvent Selection: Use of triethylamine as a base and methanol as solvent provides efficient aminomethylation and esterification with minimal side reactions.
Temperature Control: Maintaining reaction temperatures between 25-30°C during synthesis and lowering to 5-10°C during salt formation improves product stability and crystallinity.
Purification Techniques: Dichloromethane extraction followed by aqueous washes removes impurities effectively, while co-distillation with dichloromethane aids solvent removal without decomposition.
Scale-Up Considerations: Continuous flow reactors and optimized mixing enhance reproducibility and yield in industrial settings, reducing environmental footprint.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
